Cas no 1339444-18-6 (2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl(methyl)amine)

2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl(methyl)amine is a brominated benzodioxin derivative with a functional ethyl(methyl)amine side chain. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural features, which may serve as a key intermediate in the synthesis of bioactive molecules. The bromine substituent at the 8-position offers a reactive site for further functionalization, while the benzodioxin core provides stability and potential binding affinity. The ethyl(methyl)amine moiety enhances solubility and may contribute to receptor interactions. This compound is suitable for applications in drug discovery, particularly in the development of central nervous system (CNS) targeting agents or serotonin/dopamine modulators. Its well-defined structure ensures reproducibility in synthetic workflows.
2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl(methyl)amine structure
1339444-18-6 structure
Product name:2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl(methyl)amine
CAS No:1339444-18-6
MF:C11H14BrNO2
Molecular Weight:272.138362407684
CID:6348294
PubChem ID:64867894

2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl(methyl)amine 化学的及び物理的性質

名前と識別子

    • 2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl(methyl)amine
    • 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine
    • CS-0301659
    • AKOS014197301
    • 1339444-18-6
    • [2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl](methyl)amine
    • EN300-1912185
    • インチ: 1S/C11H14BrNO2/c1-13-3-2-8-6-9(12)11-10(7-8)14-4-5-15-11/h6-7,13H,2-5H2,1H3
    • InChIKey: YBFYDGLXAGSHSI-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC2=C1OCCO2)CCNC

計算された属性

  • 精确分子量: 271.02079g/mol
  • 同位素质量: 271.02079g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 203
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30.5Ų
  • XLogP3: 2.2

2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl(methyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1912185-1g
[2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl](methyl)amine
1339444-18-6
1g
$986.0 2023-09-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1372329-100mg
2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine
1339444-18-6 98%
100mg
¥31233.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1372329-500mg
2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine
1339444-18-6 98%
500mg
¥29530.00 2024-08-09
Enamine
EN300-1912185-0.05g
[2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl](methyl)amine
1339444-18-6
0.05g
$827.0 2023-09-17
Enamine
EN300-1912185-1.0g
[2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl](methyl)amine
1339444-18-6
1g
$1315.0 2023-06-02
Enamine
EN300-1912185-0.25g
[2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl](methyl)amine
1339444-18-6
0.25g
$906.0 2023-09-17
Enamine
EN300-1912185-10.0g
[2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl](methyl)amine
1339444-18-6
10g
$5652.0 2023-06-02
Enamine
EN300-1912185-5.0g
[2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl](methyl)amine
1339444-18-6
5g
$3812.0 2023-06-02
Enamine
EN300-1912185-5g
[2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl](methyl)amine
1339444-18-6
5g
$2858.0 2023-09-17
Enamine
EN300-1912185-10g
[2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl](methyl)amine
1339444-18-6
10g
$4236.0 2023-09-17

2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl(methyl)amine 関連文献

2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl(methyl)amineに関する追加情報

2-(8-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethyl(Methyl)Amine: A Comprehensive Overview

The compound with CAS No. 1339444-18-6, commonly referred to as 2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl(methyl)amine, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzodioxins, which are known for their unique structural properties and biological activities. The molecule features a bromine atom at the 8th position of the benzodioxin ring, along with an ethyl(methyl)amine substituent at the 6th position, making it a valuable compound for research and development in the fields of medicinal chemistry and biotechnology.

Recent studies have highlighted the importance of benzodioxins in drug discovery due to their ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom in this compound adds to its reactivity and selectivity, making it a promising candidate for designing bioactive molecules. Researchers have explored its potential as a precursor for synthesizing more complex structures with enhanced pharmacological properties.

The synthesis of 2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl(methyl)amine involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The use of advanced techniques such as molecular modeling and computational chemistry has significantly improved the efficiency of its synthesis. These methods allow scientists to predict the optimal reaction conditions and intermediates, reducing the time and resources required for development.

In terms of applications, this compound has shown promise in the development of neuroprotective agents and anti-inflammatory drugs. Its ability to modulate cellular signaling pathways makes it a valuable tool in understanding and treating various diseases, including neurodegenerative disorders and chronic inflammatory conditions. Preclinical studies have demonstrated its efficacy in reducing oxidative stress and inflammation in experimental models, suggesting its potential for translation into clinical settings.

The structural versatility of 2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl(methyl)amine also makes it an ideal candidate for exploring novel drug delivery systems. Researchers are investigating its compatibility with nanotechnology-based delivery platforms, which could enhance its bioavailability and reduce side effects. This approach aligns with the growing trend toward personalized medicine and targeted therapies in modern healthcare.

Furthermore, the compound's role in enzyme inhibition studies has provided valuable insights into its mechanism of action. By inhibiting key enzymes involved in disease progression, this compound offers a new avenue for therapeutic intervention. Collaborative efforts between academic institutions and pharmaceutical companies have accelerated its evaluation in preclinical trials, paving the way for future clinical applications.

In conclusion, 2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl(methyl)amine represents a significant advancement in organic chemistry with wide-ranging implications for drug discovery and development. Its unique structure, coupled with recent research findings, positions it as a key player in the quest for innovative therapeutic solutions. As ongoing studies continue to uncover its full potential, this compound is poised to make a substantial impact on both scientific research and clinical practice.

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